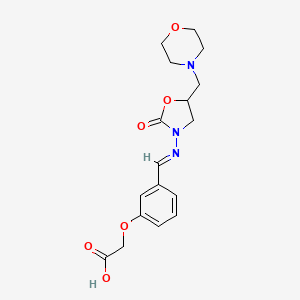
AMOZ-CHPh-3-O-C-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of AMOZ-CHPh-3-O-C-acid involves several steps The compound is typically synthesized through a series of chemical reactions starting from readily available precursorsThe final step involves the coupling of the compound with the appropriate carrier proteins, such as bovine serum albumin or ovalbumin .
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques and appropriate reaction conditions.
Analyse Chemischer Reaktionen
AMOZ-CHPh-3-O-C-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AMOZ-CHPh-3-O-C-acid has several scientific research applications, including:
Chemistry: Used as a hapten for the development of immunoassays and antibody production.
Biology: Employed in the study of immune responses and antigen-antibody interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized reagents and analytical tools
Wirkmechanismus
The mechanism of action of AMOZ-CHPh-3-O-C-acid involves its role as a hapten. When coupled with carrier proteins, it stimulates the immune system to produce antibodies against the hapten-protein complex. This immune response is crucial for the development of immunoassays and other diagnostic tools. The molecular targets and pathways involved include the interaction of the hapten-protein complex with immune cells and the subsequent production of specific antibodies .
Vergleich Mit ähnlichen Verbindungen
AMOZ-CHPh-3-O-C-acid is unique due to its specific structure and immunogenic properties. Similar compounds include other haptens used in immunoassays, such as:
3-amino-5-morpholinomethyl-2-oxazolidinone: A related compound with similar immunogenic properties.
3-amino-5-morpholinomethyl-2-oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or the morpholinomethyl group
These compounds share similar applications in immunoassays and antibody production but differ in their specific structures and immunogenic properties.
Eigenschaften
Molekularformel |
C17H21N3O6 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H21N3O6/c21-16(22)12-25-14-3-1-2-13(8-14)9-18-20-11-15(26-17(20)23)10-19-4-6-24-7-5-19/h1-3,8-9,15H,4-7,10-12H2,(H,21,22)/b18-9+ |
InChI-Schlüssel |
UPEIEUIMWAWURF-GIJQJNRQSA-N |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC(=CC=C3)OCC(=O)O |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC(=CC=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


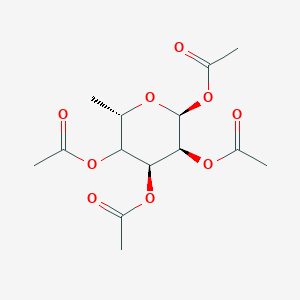

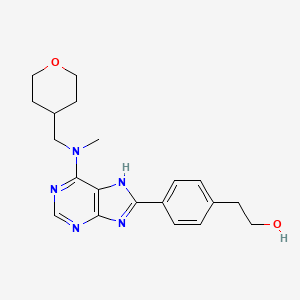
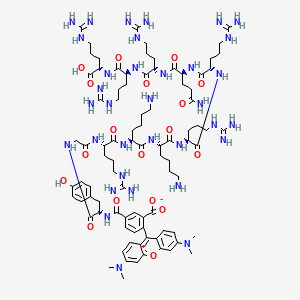
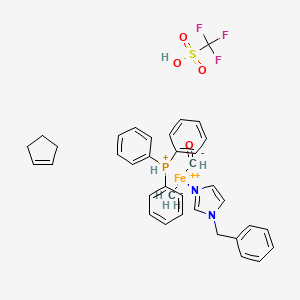
![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
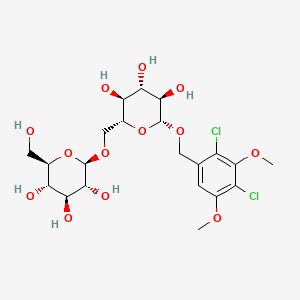
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
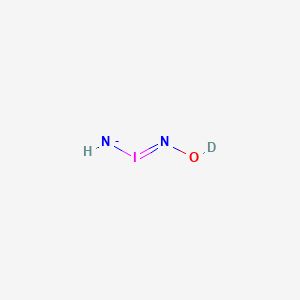

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)


![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
